molecular formula C26H30N2O6 B2376728 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid CAS No. 2137065-83-7

2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid

Cat. No.: B2376728
CAS No.: 2137065-83-7
M. Wt: 466.534
InChI Key: CCDFDFQWAURBIC-KRWDZBQOSA-N
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Description

2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid is a complex organic compound with applications in various fields, including chemistry, biology, medicine, and industry. This compound is notable for its multifaceted functional groups, which enable a wide range of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid typically involves the following steps:

  • Formation of the fluorenylmethoxycarbonyl (Fmoc) group: : This step is achieved through a reaction between fluorenylmethanol and an activated carbonyl derivative, such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

  • Attachment of the pyrrolidine moiety: : The Fmoc-protected amino acid is then reacted with a pyrrolidine derivative in the presence of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

  • Addition of the acetic acid group: : Finally, the Fmoc-protected pyrrolidine amino acid is coupled with acetic acid using similar coupling reagents to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis platforms and large-scale reactors to manage the multiple steps involved efficiently. Careful control of reaction conditions, such as temperature, pH, and solvent systems, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically facilitated by reagents like hydrogen peroxide or potassium permanganate, which may target the Fmoc or pyrrolidine moieties.

  • Reduction: : Reduction reactions may be achieved using reagents such as lithium aluminum hydride, focusing on reducing carbonyl groups to alcohols or amines.

  • Substitution: : Various substitution reactions are possible, particularly at the Fmoc group or acetic acid moiety, using nucleophiles like amines or thiols under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used but typically involve derivatives or modified versions of the original compound.

Scientific Research Applications

2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid is used in a variety of research fields:

Chemistry

  • Peptide Synthesis: : The compound's Fmoc group is commonly used in solid-phase peptide synthesis as a protecting group for amino acids.

  • Catalysis: : Its derivatives are sometimes explored for catalytic properties in organic reactions.

Biology

  • Enzyme Studies: : Utilized in the study of enzyme interactions due to its complex structure.

  • Protein Engineering: : Employed in modifying proteins and studying protein-ligand interactions.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties and as a scaffold for designing new drugs.

Industry

  • Materials Science: : Used in the synthesis of novel materials with specific desired properties, such as in the creation of polymers.

Mechanism of Action

The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid depends on its application:

  • Peptide Synthesis: : Functions as a protecting group that is selectively removed to unveil reactive amines for peptide bond formation.

  • Enzyme Interaction: : Can bind to specific enzyme active sites, altering their activity or inhibiting function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-Fluorenylmethoxycarbonyl)-L-alanine]: : Another Fmoc-protected amino acid commonly used in peptide synthesis.

  • 2,2,2-Trifluoro-N-(9-fluorenylmethoxycarbonyl)acetyl chloride: : Used for introducing trifluoromethyl groups in organic synthesis.

  • Boc-Protected Amino Acids: : Similar to Fmoc, Boc is another protective group used in synthetic chemistry.

Uniqueness

The specific combination of Fmoc, pyrrolidine, and acetic acid in this compound offers a unique set of chemical properties, making it particularly versatile in research and industrial applications. Its stable yet reactive nature makes it a valuable tool in organic synthesis.

Hopefully, this detailed overview gives you a comprehensive understanding of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid and its various applications

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDFDFQWAURBIC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137065-83-7
Record name 2-{[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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